molecular formula C24H23ClN4O3 B14926101 N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

Cat. No.: B14926101
M. Wt: 450.9 g/mol
InChI Key: LDWKXXDXHSUTSF-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a benzamide moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group. The isoxazole ring is then synthesized separately and linked to the pyrazole derivative through a benzamide linkage. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE shares structural similarities with other pyrazole and isoxazole derivatives, such as:
    • 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole
    • 3-(3,5-Dimethyl-4-isoxazolyl)methoxybenzamide

Uniqueness

The uniqueness of N1-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific combination of functional groups and the resulting properties. This compound’s distinct structure allows for unique interactions with biological targets and specific applications in various fields.

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

N-[4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

InChI

InChI=1S/C24H23ClN4O3/c1-15-7-9-18(10-8-15)12-29-13-22(25)23(27-29)26-24(30)19-5-4-6-20(11-19)31-14-21-16(2)28-32-17(21)3/h4-11,13H,12,14H2,1-3H3,(H,26,27,30)

InChI Key

LDWKXXDXHSUTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=CC(=CC=C3)OCC4=C(ON=C4C)C)Cl

Origin of Product

United States

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